

Aliskiren Hydrochloride: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Aliskiren hydrochloride	
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Introduction

Aliskiren, the first in a new class of orally active, non-peptide direct renin inhibitors, represents a significant advancement in the management of hypertension. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), Aliskiren offers a distinct mechanism of action for blood pressure control. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for **Aliskiren hydrochloride**, intended to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Properties

Aliskiren hydrochloride is the hemifumarate salt of Aliskiren. The molecule possesses four chiral centers, leading to a specific stereochemistry that is crucial for its biological activity.

Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hydrochloride[1]

Molecular Formula: C₃₀H₅₃N₃O₆ · HCl[2]

Molecular Weight: 588.22 g/mol [2]

CAS Number: 173399-03-6[2]



Physicochemical Properties

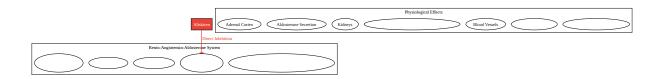
A summary of the key physicochemical properties of Aliskiren and its hydrochloride salt is presented in the table below.

Property	Value	Reference
Appearance	White to slightly yellowish crystalline powder	[3]
Melting Point	>95 °C	
рКа	9.49	
logP (octanol/water)	2.45	
Solubility	Highly soluble in water (as hemifumarate salt), soluble in phosphate buffer and noctanol. Soluble in methanol and chloroform.	[3][4]

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Aliskiren directly inhibits the enzymatic activity of renin, the initial and rate-limiting step in the RAAS cascade. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of both angiotensin I and the potent vasoconstrictor, angiotensin II. The downstream effects include vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][5]



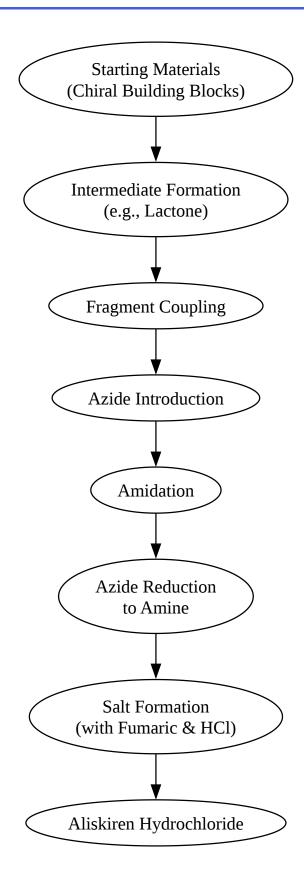


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Experimental Protocols Synthesis of Aliskiren Hydrochloride

The synthesis of Aliskiren is a multi-step process involving the formation of key intermediates. One common route involves the coupling of two main fragments followed by several functional group transformations. A generalized synthetic scheme is outlined below.





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A detailed experimental protocol, adapted from patent literature, is as follows:



- Preparation of the Lactone Intermediate: The synthesis often commences with the preparation of a chiral lactone intermediate which incorporates some of the stereocenters of the final molecule. This can be achieved through various stereoselective reactions.[4][6]
- Coupling Reaction: The lactone intermediate is then coupled with a second aromatic fragment. For instance, reacting a suitable lactone with 3-Amino-2,2-dimethyl-propionitrile.[6]
- Conversion of Cyano to Amide: The cyano group is converted to an amide group, for example, using hydrogen peroxide in the presence of a base.
- Azide Reduction: An azide intermediate is typically formed and subsequently reduced to the primary amine. This reduction can be carried out using catalytic hydrogenation (e.g., Pd/C) in an alcoholic solvent.[6][7]
- Purification and Salt Formation: The crude Aliskiren free base is purified, often through crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. The hemifumarate salt is similarly prepared using fumaric acid.[8][9]
- Crystallization: The final product is purified by crystallization from a suitable solvent system, such as acetonitrile/ethanol mixtures, to yield high-purity **Aliskiren hydrochloride**.[10][11]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for the quantification of Aliskiren in bulk drug and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Chromatographic Conditions:



Parameter	Condition	Reference
Column	C8 or C18 (e.g., 150 x 4.6 mm, 5 μm)	[12]
Mobile Phase	Mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v)	[13]
Flow Rate	1.0 mL/min	[12]
Detection Wavelength	220 nm or 229 nm	[12][14]
Injection Volume	20 μL	[12]
Column Temperature	25 °C	[12]

Sample Preparation (Tablets):

- · Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Aliskiren and transfer to a volumetric flask.
- Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.
- Make up to volume with the diluent.
- Filter the solution through a 0.45 μm membrane filter before injection.[12]

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[15]

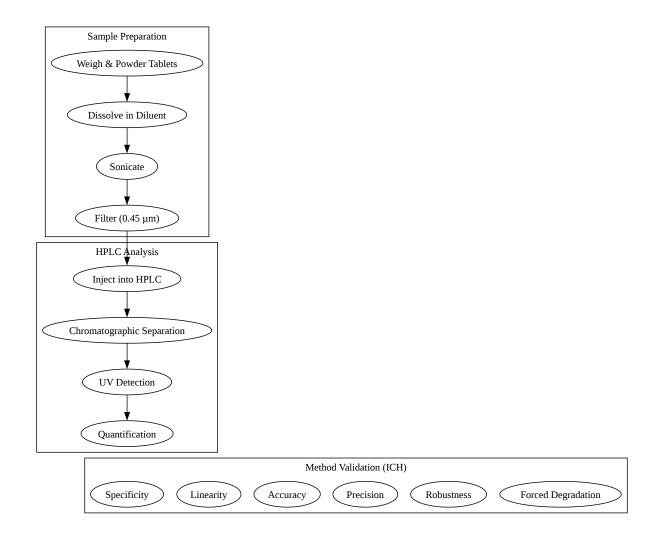


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Stress Condition	Reagents and Conditions
Acid Hydrolysis	0.1 M HCl, heat at 60°C for a specified time
Base Hydrolysis	0.1 M NaOH, heat at 60°C for a specified time
Oxidative Degradation	3% H ₂ O ₂ , at room temperature for a specified time
Thermal Degradation	Dry heat at 105°C for a specified time
Photolytic Degradation	Exposure to UV light (254 nm) for a specified time





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In Vitro Renin Inhibition Assay

The biological activity of Aliskiren is determined by its ability to inhibit the enzyme renin. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of Aliskiren is measured by the reduction in the rate of fluorescence increase.[3]

Experimental Protocol:

- Reagent Preparation: Prepare assay buffer, a solution of human recombinant renin, the FRET substrate, and solutions of Aliskiren at various concentrations.
- Assay Setup: In a 96-well plate, add the assay buffer, substrate, and either a vehicle control
 or a specific concentration of Aliskiren.
- Initiation of Reaction: Add the renin solution to each well to start the enzymatic reaction.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate
 excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm) over a set period at a
 constant temperature (e.g., 37°C).[16]
- Data Analysis: Calculate the rate of reaction for each concentration of Aliskiren. Determine the IC₅₀ value, which is the concentration of Aliskiren that causes 50% inhibition of renin activity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to **Aliskiren hydrochloride**. The information presented is intended to be a valuable resource for scientists and researchers involved in the development, analysis, and study of this important antihypertensive agent. The provided methodologies for synthesis, HPLC analysis, and in vitro renin inhibition assays offer a foundation for further research and development in this area.



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